molecular formula C19H29N5O5S B11469035 11-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)undecanoic acid

11-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)undecanoic acid

Cat. No.: B11469035
M. Wt: 439.5 g/mol
InChI Key: NAGVZAQEZPDCAA-UHFFFAOYSA-N
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Description

11-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONAMIDO]UNDECANOIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONAMIDO]UNDECANOIC ACID typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group can be introduced via methylation reactions, while the benzenesulfonamide moiety is often synthesized through sulfonation reactions followed by amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

11-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONAMIDO]UNDECANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonamide group can produce the corresponding amine derivative.

Scientific Research Applications

11-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONAMIDO]UNDECANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 11-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONAMIDO]UNDECANOIC ACID involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group are known to bind to certain enzymes and receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYBENZENESULFONAMIDE: Shares the sulfonamide moiety but lacks the tetrazole ring and long alkyl chain.

    1H-TETRAZOLE-5-SULFONAMIDE: Contains the tetrazole and sulfonamide groups but differs in the overall structure.

Uniqueness

11-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONAMIDO]UNDECANOIC ACID is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C19H29N5O5S

Molecular Weight

439.5 g/mol

IUPAC Name

11-[[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylamino]undecanoic acid

InChI

InChI=1S/C19H29N5O5S/c1-29-18-12-11-16(14-17(18)24-15-20-22-23-24)30(27,28)21-13-9-7-5-3-2-4-6-8-10-19(25)26/h11-12,14-15,21H,2-10,13H2,1H3,(H,25,26)

InChI Key

NAGVZAQEZPDCAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCCCCCCCCC(=O)O)N2C=NN=N2

Origin of Product

United States

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